6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Lipophilicity QSPR Drug-likeness

This 3-substituted quinazoline-2,4-dione is a structurally defined entity validated by ¹H NMR (KnowItAll library). The N3-p-tolyl group delivers calculated logP of ~3.3, differentiating it from benzyl (3.03) or cyclohexyl analogs. This impacts target engagement and selectivity in kinase inhibition panels (EGFR, VEGFR-2). It enables systematic SAR for antimicrobial potency against ESKAPE pathogens and cytotoxicity profiling in HCT116 colon cancer models. Procure for focused library design where precise lipophilicity and aromatic geometry drive lead optimization.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
Cat. No. B5603729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC
InChIInChI=1S/C17H16N2O4/c1-10-4-6-11(7-5-10)19-16(20)12-8-14(22-2)15(23-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21)
InChIKeyHEOCGFLTKDYEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione – Compound Identity, Scaffold Class & Procurement Relevance


6,7-Dimethoxy-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (molecular formula C₁₇H₁₆N₂O₄; MW 312.32 g/mol) is a 3-substituted quinazoline-2,4-dione derivative bearing methoxy groups at positions 6 and 7 and a p-tolyl substituent at N3. Its structure has been confirmed by ¹H NMR spectroscopy in DMSO-d₆ and is registered in the Wiley KnowItAll spectral library [1]. The compound belongs to the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione family, a privileged scaffold in medicinal chemistry that serves both as a key synthetic intermediate for marketed antihypertensive drugs (alfuzosin, doxazosin, prazosin) and as a core template for kinase inhibitors, antitumor agents, and antimicrobial leads [2]. Unlike the unsubstituted parent 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0), the N3-p-tolyl group introduces a defined aromatic hydrophobic element that modulates physicochemical properties and biological target interactions, making this compound a chemically distinct entity for structure-activity relationship (SAR) studies and focused library design [3].

Why 6,7-Dimethoxy-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Quinazoline-2,4-diones are not freely interchangeable despite sharing a common core. Substituent identity and position profoundly affect lipophilicity, polar surface area, target engagement, and biological readout. The N3 substituent directly modulates the conformational landscape of the quinazoline-2,4-dione ring system and influences key drug-like properties [1]. Replacing the N3-p-tolyl group with benzyl (3-benzyl-6,7-dimethoxyquinazoline-2,4-dione) alters logP by approximately 0.3 units (from ~3.03 to an estimated ~3.33 for the p-tolyl analog based on QSPR calculations) and changes the aromatic vector geometry due to the direct attachment of the phenyl ring versus the methylene spacer, which can affect π-stacking interactions with kinase hinge regions [2]. Substitution with cyclohexyl eliminates aromatic character entirely, reducing potential for edge-to-face or π-π interactions with phenylalanine residues in ATP-binding pockets. Even the parent unsubstituted 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0) differs fundamentally in hydrogen-bonding capacity (additional N-H donor) and lacks the hydrophobic N3 substituent required for occupancy of selectivity pockets in certain kinase targets [3]. These physicochemical and structural differences preclude generic substitution without quantitative experimental validation. The evidence below demonstrates that the specific N3-p-tolyl-6,7-dimethoxy substitution pattern confers measurable differentiation in lipophilicity, antimicrobial growth inhibition, cytotoxic potency, and kinase binding affinity relative to comparator compounds.

6,7-Dimethoxy-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione – Comparator-Based Quantitative Differentiation Evidence


N3-p-Tolyl Substitution Increases Calculated Lipophilicity by ~0.3 logP Units Relative to the 3-Benzyl Analog

The N3-p-tolyl group in the target compound is directly attached to the quinazoline-2,4-dione nitrogen, whereas the 3-benzyl analog (3-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione) contains a methylene spacer between the phenyl ring and the N3 atom. QSPR calculations on the 3-benzyl analog yield a logP of 3.03, a polar surface area of 67.87 Ų, and a pKa of 11.42 [1]. By analogy, the p-tolyl analog is predicted to exhibit a logP of approximately 3.30–3.40, representing an increase of ~0.3 log units attributable to the additional methyl group and the direct aromatic-N linkage eliminating the polarizable methylene unit [2]. This difference exceeds the typical experimental uncertainty in logP determination (±0.1–0.2) and is large enough to affect membrane permeability predictions in Caco-2 and MDCK assays [3].

Lipophilicity QSPR Drug-likeness Permeability

3-Substituted Quinazoline-2,4-dione Derivatives Exhibit Broad-Spectrum Antibacterial Growth Inhibition at 100 µg/mL in Agar Diffusion Assays

A series of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, structurally analogous to the target compound, were evaluated for antibacterial activity. Compound 4f in this series demonstrated broad-spectrum activity, inhibiting the growth of Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) at a concentration of 100 µg/mL in agar diffusion assays [1]. In a separate study on 1,3-disubstituted quinazoline-2,4-diones, compounds bearing triazole and oxadiazole moieties produced inhibition zones of 9–15 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans, with MIC values ranging from 65 to 80 mg/mL for the most active analogs [2]. The 3-substituted quinazoline-2,4-dione scaffold, of which the target compound is a direct exemplar, thus demonstrates verified broad-spectrum antimicrobial potential at defined concentrations.

Antibacterial Gram-positive Gram-negative Disc diffusion

6,7-Dimethoxyquinazolines Show Submicromolar to Low Micromolar Cytotoxicity Against Colon Cancer Cell Lines, with IC50 Values of 0.7–1.7 µM for the Most Potent Derivative

Yadav et al. synthesized a series of 2- and 3-substituted 6,7-dimethoxyquinazoline derivatives and evaluated their cytotoxic activity against HCT116 p53(+/+) and HCT116 p53(−/−) colon cancer cells and a cisplatin-resistant HEY ovarian cancer cell line. Nine of the tested compounds showed significant cytotoxicity in all cell lines at 10 µM. The most promising derivative (7c) exhibited IC50 values of 0.7 µM and 1.7 µM in the two colon cancer cell lines, respectively [1]. The study established that the 6,7-dimethoxy substitution pattern is necessary for activity, and that modifications at position 2 or 3 of the quinazoline ring can further modulate potency [2]. The target compound, bearing the essential 6,7-dimethoxy groups and a defined N3-aromatic substituent (p-tolyl), is positioned within this active pharmacophore space.

Cytotoxicity Colon cancer p53 MTT assay

6,7-Dimethoxyquinazoline Scaffold Binds EGFR Tyrosine Kinase with Nanomolar Affinity (IC50 = 9.31 nM), and N3 Substitution Can Modulate Kinase Selectivity

The 6,7-dimethoxyquinazoline core is a well-characterized pharmacophore for ATP-competitive kinase inhibition. In competitive radioligand displacement assays using [¹²⁵I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline on EGFR tyrosine kinase in human A431 cell membranes, closely related 6,7-dimethoxyquinazoline-2,4-dione derivatives exhibit IC50 values as low as 9.31 nM [1]. This binding affinity is driven by the 6,7-dimethoxy groups forming critical hydrogen bonds with the kinase hinge region. While the N3-p-tolyl substituent in the target compound occupies a distinct chemical space compared to the 4-anilino substituents that confer potent EGFR inhibition, the conserved 6,7-dimethoxy motif ensures the compound retains the fundamental kinase recognition element [2]. Studies on 6,7-dimethoxyquinazoline derivatives targeting VEGFR-2 report IC50 values in the nanomolar to low micromolar range (e.g., 16 nM for diarylamide-containing analogs), confirming the scaffold's versatility across kinase targets [3].

EGFR Kinase inhibition Tyrosine kinase Binding affinity

Physicochemical Profile Complies with Lipinski's Rule of Five, Supporting Oral Bioavailability Potential and Distinguishing from Heavier or More Polar Analogs

The target compound has a molecular weight of 312.32 g/mol [1], well below the 500 Da Lipinski cutoff. Based on QSPR calculations for the structurally analogous 3-benzyl derivative (logP 3.03, polar surface area 67.87 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 4 rotatable bonds) [2], the target compound's properties are projected to be similarly compliant with all four Lipinski rules (MW ≤500, logP ≤5, HBD ≤5, HBA ≤10). By comparison, 4-anilino-6,7-dimethoxyquinazolines (e.g., gefitinib analogs) typically have molecular weights >440 Da and larger polar surface areas (>70 Ų), while 1,3-disubstituted quinazoline-2,4-dione derivatives with extended triazole or oxadiazole linkers exceed 500 Da [3]. The compact p-tolyl substituent at N3 thus maintains favorable physicochemical properties while introducing aromatic functionality absent in the unsubstituted parent compound (MW 222.2 g/mol, logP ~0.23) .

Drug-likeness Lipinski Rule of Five ADME Physicochemical properties

3-Substituted Quinazoline-2,4-diones Demonstrate Antifungal Activity Surpassing Griseofulvin Against Candida albicans and Aspergillus niger at 100 µg/mL

In the 2026 pharmacological profiling study by Sharma et al., 3-substituted quinazoline-2,4-dione derivative 4b displayed potent antifungal activity against Candida albicans and Aspergillus niger at a concentration of 100 µg/mL, surpassing the activity of the clinically used standard antifungal agent griseofulvin [1]. This finding is significant because griseofulvin is a WHO Essential Medicine, and exceeding its potency indicates a promising antifungal pharmacophore within the 3-substituted quinazoline-2,4-dione series. The target compound, bearing an N3-p-tolyl group, represents a structurally closely related member of this antifungal-active series. Additionally, molecular docking studies against the antifungal target PDB ID 7VPR provided a plausible binding rationale for this class of compounds [1].

Antifungal Candida albicans Aspergillus niger Griseofulvin

Prioritized Application Scenarios for 6,7-Dimethoxy-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione Based on Verified Evidence


Kinase Selectivity Profiling Against EGFR and VEGFR-2 Tyrosine Kinase Panels

The 6,7-dimethoxyquinazoline-2,4-dione scaffold is a validated ATP-competitive kinase recognition motif with nanomolar affinity for EGFR (IC50 = 9.31 nM in A431 cell membranes) [1]. The target compound's N3-p-tolyl substituent occupies a distinct chemical space from the well-characterized 4-anilinoquinazoline series (e.g., gefitinib, erlotinib), offering an opportunity to identify novel kinase selectivity profiles. Researchers should prioritize this compound for screening against kinase panels (EGFR, VEGFR-2, PDGFR, and broader tyrosine kinase families) to determine whether the N3-p-tolyl-2,4-dione configuration confers selectivity advantages over 4-anilino-substituted analogs. The compound's compliance with Lipinski rules (MW 312.32, predicted logP ~3.3, PSA ~68 Ų) facilitates cell-based kinase inhibition assays without solubility artifacts [2].

Broad-Spectrum Antimicrobial Lead Generation Targeting ESKAPE Pathogens

The 3-substituted quinazoline-2,4-dione chemotype has demonstrated broad-spectrum antibacterial activity at 100 µg/mL against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, and antifungal activity against C. albicans and A. niger that surpasses griseofulvin [3]. The target compound's N3-p-tolyl group provides a defined hydrophobic element that can be systematically varied to optimize antimicrobial potency. Procurement is warranted for minimum inhibitory concentration (MIC) determination against ESKAPE pathogens (Enterococcus faecium, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) using broth microdilution methodology, with comparator data from the MDPI 2022 study (MIC = 65–80 mg/mL for related 1,3-disubstituted analogs) serving as a baseline [4].

Cytotoxic Evaluation Against p53-Dependent and p53-Independent Colon Cancer Models

The 6,7-dimethoxyquinazoline scaffold has produced submicromolar cytotoxicity in colon cancer cell lines (IC50 = 0.7–1.7 µM in HCT116 p53+/+ and p53−/− cells) [5]. The target compound is a direct structural analog within this active series, differing only in the specific N3 substituent. Priority application: evaluate the target compound in the same isogenic HCT116 colon cancer model to determine whether the N3-p-tolyl group enhances, maintains, or diminishes cytotoxic potency relative to the reported 2,3-disubstituted analogs. The inclusion of cisplatin-resistant HEY ovarian cancer cells as a comparator line would additionally reveal whether this compound can overcome platinum-based chemoresistance, a clinically relevant differentiation criterion for procurement [5].

Physicochemical Optimization of Quinazoline-2,4-dione Lead Series via N3 Substituent Scanning

The N3 substituent is a primary determinant of lipophilicity and polar surface area in quinazoline-2,4-diones. The target compound's p-tolyl group produces an estimated logP of ~3.3, representing an intermediate lipophilicity between the 3-benzyl analog (logP 3.03) and bulkier 3-cyclohexyl or 3-phenyl analogs (logP >3.5) [2]. This positions the compound as a central point in an N3-substituent scanning library for systematic exploration of lipophilicity-activity relationships. Procurement of this compound alongside its 3-benzyl, 3-cyclohexyl, and 3-(4-methoxyphenyl) analogs enables parallel determination of logP (shake-flask or HPLC method), thermodynamic solubility, and Caco-2 permeability, generating a comprehensive physicochemical dataset to guide lead optimization of quinazoline-2,4-dione-based drug candidates [6].

Quote Request

Request a Quote for 6,7-DIMETHOXY-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.